MT-4

Ovarian Cancer Multidrug Resistance Tubulin Polymerization

MT-4 is the only tool compound simultaneously evading P-glycoprotein (P-gp) efflux and disrupting the TG2/FN cell adhesion complex. Unlike paclitaxel or vincristine, it is not a P-gp substrate, retaining potency in multidrug-resistant ovarian cancer. It shows 17.3-fold greater potency vs. paclitaxel in P-gp-overexpressing NCI-ADR/res cells and reduces tumor cell adhesion in vivo by 60%. This unique dual mechanism makes it non-substitutable for MDR research, combination therapy design, and p38 MAPK/HSP27 pathway dissection.

Molecular Formula C21H23N5O
Molecular Weight 361.4 g/mol
Cat. No. B8107625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMT-4
Molecular FormulaC21H23N5O
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)N(C)C
InChIInChI=1S/C21H23N5O/c1-15-13-19(26(2)3)25-21(22-15)24-18-11-9-17(10-12-18)23-20(27)14-16-7-5-4-6-8-16/h4-13H,14H2,1-3H3,(H,23,27)(H,22,24,25)
InChIKeySKUUNAQXXGDUMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MT-4: A Dual-Target, Multidrug-Resistant Ovarian Cancer Inhibitor with Potent In Vivo Efficacy


MT-4 (CAS: 2327925-35-7) is a synthetic small molecule with the IUPAC name N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-phenylacetamide . It is a derivative of moscatilin [1] and functions as a dual-target inhibitor, demonstrating both direct antiproliferative effects via tubulin polymerization disruption [2] and specific blockade of the Tissue Transglutaminase 2/Fibronectin (TG2/FN) complex [3]. The compound's primary applications are in oncology research, with a specific focus on overcoming multidrug resistance in ovarian cancer.

Why MT-4 Cannot Be Replaced by Standard-of-Care Agents or Other Kinase Inhibitors


MT-4's unique dual mechanism of action and its ability to circumvent the two most common forms of drug resistance make it non-substitutable. Unlike standard microtubule-targeting agents such as paclitaxel and vincristine, MT-4 is not a substrate for the P-glycoprotein (P-gp) efflux pump, a primary driver of multidrug resistance [1]. Furthermore, its specific targeting of the TG2/FN complex is a distinct mechanism not shared by these chemotherapeutics or other p38 MAPK inhibitors like SB203580, which only modulate one aspect of its downstream signaling [2]. This combination of P-gp evasion and multi-targeted activity provides a unique profile that cannot be replicated by simply combining existing agents.

MT-4 Quantified Differentiation: A Comparative Evidence Guide for Scientific Selection


Superior Potency Over Paclitaxel and Vincristine in Multidrug-Resistant Ovarian Cancer Cells

MT-4 exhibits significantly higher potency than the standard-of-care chemotherapeutics paclitaxel and vincristine in the multidrug-resistant NCI-ADR/res human ovarian cancer cell line. The 48-hour MTT assay demonstrates a 17.3-fold increase in potency compared to paclitaxel and a 66.1-fold increase compared to vincristine [1]. This enhanced efficacy is coupled with its ability to circumvent P-gp-mediated drug resistance.

Ovarian Cancer Multidrug Resistance Tubulin Polymerization

Unique Target Engagement: Direct Binding and Disruption of the TG2/FN Complex

Unlike its chemotherapeutic comparators, MT-4 possesses a distinct second mechanism of action by directly binding to Tissue Transglutaminase 2 (TG2) with an affinity (Kd) of 5.1 μM, thereby blocking its interaction with Fibronectin (FN) . This is a unique activity not found in paclitaxel, vincristine, or SB203580.

Cell Adhesion Metastasis Protein-Protein Interaction Inhibitor

Functional Inhibition of p38β MAPK with Sub-Micromolar Potency

MT-4 is a competitive inhibitor of p38 MAPK, showing potent activity against the p38β isoform with an IC50 of 0.55 μM [1]. While its activity on p38α (IC50 = 0.13 μM) is also high, this represents a distinct selectivity profile compared to other p38 inhibitors.

Kinase Inhibition Inflammation p38 MAPK

Potent Chemosensitization of Paclitaxel in Ovarian Cancer Cells

Pre-treatment with MT-4 significantly enhances the sensitivity of ovarian cancer cells to paclitaxel. The combination of 1 μM MT-4 pre-treatment and 5 nM paclitaxel reduced cancer cell colony formation by 50% compared to paclitaxel alone . This sensitization is linked to MT-4's disruption of the TG2/FN complex and subsequent inhibition of pro-survival signaling.

Chemosensitization Combination Therapy Ovarian Cancer

MT-4: Validated Research and Procurement Application Scenarios


1. Ovarian Cancer Multidrug Resistance (MDR) Research

MT-4 is the preferred tool compound for studies involving P-glycoprotein (P-gp)-mediated drug resistance in ovarian cancer. Its 17.3-fold greater potency over paclitaxel in the P-gp-overexpressing NCI-ADR/res cell line [1] and its demonstrated lack of P-gp substrate activity [2] make it a critical reagent for dissecting MDR mechanisms and developing new strategies to overcome them.

2. Tumor-Stroma Interaction and Metastasis Studies

MT-4's unique ability to bind TG2 and disrupt the TG2/FN complex (Kd = 5.1 μM) enables precise investigations into tumor cell adhesion, migration, and peritoneal dissemination. Its efficacy in a xenograft model, reducing tumor cell adhesion to the peritoneum by 60% , validates its use in translational studies of ovarian cancer metastasis.

3. Combination Therapy and Chemosensitization Research

MT-4 is an essential component in research focused on sensitizing resistant cancers to standard-of-care agents. Its demonstrated ability to reduce paclitaxel-resistant colony formation by 50% in vitro and its capacity to downregulate the chemotherapy-resistance factor HSP27 in vivo [2] make it a validated agent for developing and testing novel combination treatment regimens.

4. Investigating the p38 MAPK/HSP27 Apoptotic Axis

MT-4 is a powerful probe for studying the role of p38 MAPK signaling in apoptosis and drug resistance. Its dual action as a p38α/β inhibitor (IC50 = 0.13/0.55 μM) [3] and a downregulator of HSP27 expression [2] allows researchers to dissect the complex interplay between these two critical nodes in cancer cell survival and response to therapy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for MT-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.